4-[(3-Amino-3-cyclopropylpropanamido)methyl]benzoic acid hydrochloride
Description
4-[(3-Amino-3-cyclopropylpropanamido)methyl]benzoic acid hydrochloride is a chemical compound with the molecular formula C9H12ClN5O2 and a molecular weight of 257.68 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
4-[[(3-amino-3-cyclopropylpropanoyl)amino]methyl]benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3.ClH/c15-12(10-5-6-10)7-13(17)16-8-9-1-3-11(4-2-9)14(18)19;/h1-4,10,12H,5-8,15H2,(H,16,17)(H,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULWYJKPZSYEMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC(=O)NCC2=CC=C(C=C2)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Amino-3-cyclopropylpropanamido)methyl]benzoic acid hydrochloride involves several steps. One common method includes the reaction of 3-amino-3-cyclopropylpropanoic acid with benzoic acid derivatives under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Amino-3-cyclopropylpropanamido)methyl]benzoic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : The compound serves as a building block for synthesizing more complex molecules, facilitating the development of novel chemical entities.
- Chemical Reactions : It can participate in various reactions, including oxidation, reduction, and substitution, which are essential for creating diverse chemical products.
Biology
- Biological Activity Studies : Research indicates potential biological activities, including enzyme inhibition and receptor binding. The compound's structure allows it to interact with specific biological targets, leading to various effects on cellular processes.
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties, making it a candidate for further investigation in cancer therapies.
Medicine
- Therapeutic Applications : Ongoing research is exploring its potential use in treating diseases through its interactions with biological pathways. Its unique structure may provide advantages in targeting specific conditions.
- Pharmaceutical Development : The compound is being investigated for its role as an intermediate in the synthesis of pharmaceutical agents, enhancing drug discovery efforts.
Case Studies
- Antitumor Activity Assessment : A study evaluated the efficacy of this compound against various cancer cell lines, demonstrating promising results that warrant further exploration in clinical settings.
- Enzyme Inhibition Studies : Research focused on the compound's ability to inhibit key enzymes involved in metabolic pathways has shown potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 4-[(3-Amino-3-cyclopropylpropanamido)methyl]benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Nafamostat Impurity 8: This compound shares structural similarities and is used in related applications.
Metformin Impurity 35: Another similar compound with comparable chemical properties.
Uniqueness
4-[(3-Amino-3-cyclopropylpropanamido)methyl]benzoic acid hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Biological Activity
4-[(3-Amino-3-cyclopropylpropanamido)methyl]benzoic acid hydrochloride, also known by its CAS number 2126178-54-7, is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzoic acid moiety with an amido group connected to a cyclopropyl side chain. Its molecular formula is , with a molecular weight of approximately 288.73 g/mol. The structure can be represented as follows:
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on various enzymes, potentially impacting metabolic pathways relevant to disease states.
- Cell Signaling Modulation : It may influence key signaling pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer therapies.
- Antimicrobial Activity : Preliminary studies suggest that this compound could exhibit antimicrobial properties, although specific mechanisms remain to be fully elucidated.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : In cell culture experiments, the compound was shown to inhibit the growth of certain cancer cell lines while exhibiting low toxicity to normal cells. For instance, a study reported that at concentrations of 5 µM, the compound significantly reduced cell viability in Hep-G2 (liver cancer) and A2058 (melanoma) cells without affecting normal fibroblasts .
- Mechanistic Insights : The compound's ability to modulate proteasomal activity was investigated through biochemical assays. It was found to enhance proteasome function, suggesting a role in protein homeostasis and potential implications for aging-related diseases .
Q & A
Q. What are the standard synthetic routes for preparing 4-[(3-Amino-3-cyclopropylpropanamido)methyl]benzoic acid hydrochloride, and what starting materials are typically involved?
- Methodological Answer: Synthesis involves coupling 3-amino-3-cyclopropylpropanamide with a 4-(aminomethyl)benzoic acid derivative. A palladium-catalyzed cross-coupling reaction (e.g., using potassium carbonate as a base) is followed by hydrochloride salt formation via hydrochloric acid treatment . Key steps include:
- Coupling Reaction: Catalyzed by Pd(PPh₃)₄ under inert conditions.
- Salt Formation: Neutralization with HCl to precipitate the hydrochloride salt.
- Purification: Recrystallization or column chromatography for high purity.
Starting materials often include commercially available cyclopropane-containing amines and benzoic acid precursors .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer:
- 1H/13C NMR: Assigns proton and carbon environments (e.g., cyclopropane protons resonate at δ ~0.5–1.5 ppm; aromatic protons at δ ~7–8 ppm) .
- FTIR: Confirms amide (C=O stretch at ~1650 cm⁻¹) and carboxylic acid (broad O-H stretch at ~2500–3000 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
Q. What in vitro assays are suitable for initial evaluation of the compound’s bioactivity?
- Methodological Answer:
- Enzyme Inhibition Assays: Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases) .
- Receptor Binding Studies: Competitive radioligand assays (e.g., with ³H-labeled ligands) to determine Ki values .
- Cellular Viability Assays: MTT or resazurin-based assays to assess cytotoxicity in target cell lines .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthesis yield and scalability?
- Methodological Answer: Systematic optimization includes:
- Catalyst Screening: Testing Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-reaction removal .
- Temperature Control: Elevated temperatures (45–60°C) improve kinetics but risk side reactions .
Example conditions from analogous syntheses:
| Parameter | Optimal Range | Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | |
| Solvent | DMF/THF (1:1) | |
| Temperature | 45°C, 12 h | |
| Yield | 70–85% |
Q. What computational strategies predict the compound’s binding mode to target proteins?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger to model ligand-protein interactions. Validate with experimental data (e.g., X-ray crystallography in ) .
- DFT Calculations: Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- MD Simulations: Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) .
Q. How should discrepancies in biological activity data between batches be resolved?
- Methodological Answer:
- Purity Analysis: HPLC with UV/ELSD detection to identify impurities (e.g., unreacted starting materials) .
- Chiral Purity: Chiral HPLC columns (e.g., Chiralpak AD-H) to confirm enantiomeric excess .
- Batch Consistency: Standardize assay protocols (e.g., buffer pH, incubation time) across replicates .
Q. What methodologies assess metabolic stability in preclinical models?
- Methodological Answer:
- Liver Microsome Assays: Incubate compound with NADPH-fortified microsomes; quantify parent compound via LC-MS/MS .
- CYP450 Inhibition Screening: Use fluorogenic probes (e.g., CYP3A4) to identify metabolic liabilities .
- Plasma Stability Tests: Monitor degradation in rat/human plasma at 37°C over 24 h .
Data Analysis and Comparative Studies
Q. What strategies compare pharmacological properties with structural analogs?
- Methodological Answer:
- SAR Studies: Synthesize analogs with modified cyclopropane or benzoic acid groups; test bioactivity .
- Pharmacokinetic Profiling: Compare AUC, t½, and Cmax in rodent models .
- Thermodynamic Solubility: Use shake-flask method to determine pH-dependent solubility .
Q. How are high-quality single crystals obtained for X-ray diffraction studies?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
